Diethyl[3-(hydroxyamino)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate typically involves the reaction of diethyl phosphite with 3-chloropropylamine, followed by hydrolysis to introduce the hydroxyamino group. The reaction conditions often require a solvent such as chloroform and a controlled temperature environment .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(N-Hydroxyamino)propylphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phosphates .
Scientific Research Applications
Diethyl 3-(N-Hydroxyamino)propylphosphate has a wide range of applications in scientific research:
Biology: Utilized in proteomics research to study protein phosphorylation and dephosphorylation mechanisms.
Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(N-Hydroxyamino)propylphosphate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phosphate group can also participate in phosphorylation reactions, altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-(Amino)propylphosphate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Diethyl 3-(Nitroamino)propylphosphate: Contains a nitro group instead of a hydroxyamino group, leading to different reactivity and applications.
Uniqueness
Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its hydroxyamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in research settings where specific functional group interactions are required .
Properties
Molecular Formula |
C7H18NO5P |
---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
diethyl 3-(hydroxyamino)propyl phosphate |
InChI |
InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SDZJBQQEBQWJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.